OG-L002

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

OG-L002 is a potent and specific inhibitor of lysine-specific demethylase 1A (LSD1), with an IC50 value of 20 nM . LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in the demethylation of lysines, which is essential for various biological processes such as oocyte growth, embryogenesis, and tissue-specific differentiation .

Preparation Methods

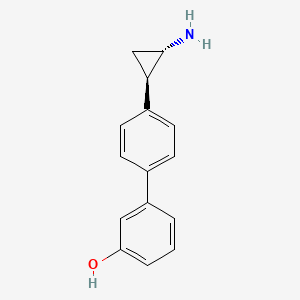

OG-L002 can be synthesized through a series of chemical reactions. The synthetic route involves the preparation of 3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol . The compound is typically synthesized in a solid form and stored at -20°C . The solubility of this compound is greater than 22.5 mg/mL in dimethyl sulfoxide (DMSO) and greater than 6.82 mg/mL in ethanol .

Chemical Reactions Analysis

OG-L002 undergoes various chemical reactions, including demethylation. The demethylase activity is measured by the release of hydrogen peroxide produced during the catalytic process . The compound is a potent inhibitor of LSD1, exhibiting 36- and 69-fold selectivity over monoamine oxidase B (MAO-B) and monoamine oxidase A (MAO-A), respectively . Common reagents used in these reactions include dimethylated H3K4 peptide and tranylcypromine . The major products formed from these reactions are demethylated lysines .

Scientific Research Applications

Herpes Simplex Virus Inhibition

OG-L002 has been shown to effectively inhibit the replication and reactivation of herpes simplex virus (HSV). In vitro studies indicate that this compound significantly reduces immediate early (IE) gene expression and viral yield in both HeLa and human foreskin fibroblast (HFF) cells. The compound exhibits an IC50 of approximately 3 µM in HFF cells, which is considerably lower than that of control compounds, highlighting its potency .

Table 1: Inhibitory Effects of this compound on HSV

| Cell Type | IC50 (µM) | Viral Yield Reduction |

|---|---|---|

| HeLa | ~10 | ~100-fold |

| HFF | ~3 | ~100-fold |

In vivo studies further support these findings, where this compound reduced viral loads in the trigeminal ganglia of HSV-infected mice. Mice treated with this compound showed a significant decrease in detectable viral genomes compared to controls, suggesting its potential as a therapeutic agent against HSV infections .

Other Viral Infections

Beyond HSV, this compound has also demonstrated inhibitory effects against other viruses such as human cytomegalovirus (hCMV) and equine herpesvirus 1. It has been reported to interfere with the replication processes of these viruses, indicating its broad-spectrum antiviral potential .

Sickle Cell Disease Research

Recent studies have explored the use of this compound in the context of sickle cell disease (SCD). The compound has been shown to increase fetal hemoglobin (HbF) levels in SCD mouse models, suggesting that LSD1 inhibition may promote erythropoiesis and improve the clinical manifestations of the disease. Specifically, treatment with this compound resulted in a significant increase in the percentage of F cells, which are indicative of elevated HbF levels .

Table 2: Effects of this compound on F Cells in SCD Models

| Concentration (µM) | Percentage of F Cells (%) |

|---|---|

| 0.05 | 47.2 |

| 0.1 | 57.1 |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the inhibition of LSD1, leading to alterations in histone methylation patterns. This modulation results in the repressive chromatin state on viral IE gene promoters, thereby suppressing viral gene expression and replication. The selectivity of this compound for LSD1 over other enzymes such as monoamine oxidases A and B further enhances its therapeutic profile .

Mechanism of Action

OG-L002 exerts its effects by inhibiting LSD1, a histone demethylase that removes methyl groups from lysine 4 or 9 of histone H3 tails . This inhibition leads to the suppression of viral gene expression and reactivation from latency . The compound also inhibits monoamine oxidases, with IC50 values of 1.38 μM and 0.72 μM for MAO-A and MAO-B, respectively . The molecular targets of this compound include LSD1 and viral IE gene promoters .

Comparison with Similar Compounds

OG-L002 is unique in its high selectivity and potency as an LSD1 inhibitor. It exhibits significantly higher selectivity over MAO-B and MAO-A compared to other inhibitors . Similar compounds include tranylcypromine, which is also an LSD1 inhibitor but with lower potency and selectivity . Other related compounds are GSK-LSD1 and ALX 5407 hydrochloride, which also target LSD1 but differ in their chemical structure and selectivity profiles .

Biological Activity

OG-L002 is a potent and selective inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme involved in the demethylation of histones and non-histone proteins, playing a crucial role in various biological processes including gene expression regulation, embryogenesis, and cancer progression. With an IC50 value of 20 nM for LSD1, this compound exhibits significant selectivity over monoamine oxidases MAO-A and MAO-B (IC50 values of 1.38 μM and 0.72 μM, respectively) . This compound has garnered attention for its potential therapeutic applications in both oncology and virology.

LSD1 is a flavin-dependent monoamine oxidase that demethylates lysines on histones, particularly H3K4 and H3K9, leading to transcriptional repression or activation depending on the context. By inhibiting LSD1, this compound alters the epigenetic landscape, thereby influencing gene expression patterns associated with various diseases .

Antiviral Properties

This compound has demonstrated notable antiviral activity against several herpesviruses:

- Herpes Simplex Virus (HSV) : this compound significantly inhibits HSV immediate early gene expression and reduces viral yield in both HeLa and human foreskin fibroblast (HFF) cells. Treatment with this compound resulted in a reduction of progeny virus production by approximately 100-fold at concentrations as low as 50 μM . The compound's effects were characterized by an IC50 of ~10 μM in HeLa cells and ~3 μM in HFF cells .

- Equine Herpesvirus-1 (EHV-1) : A study indicated that this compound effectively controlled EHV-1 load and gene expression in equine fibroblast cells. The compound inhibited viral replication by altering the expression of immediate early genes during lytic infection .

Case Study 1: HSV Infection Model

In a mouse model of HSV infection, this compound was administered at a dosage of 20 mg/kg/day. The results showed a significant suppression of viral DNA loads in trigeminal ganglia compared to control groups, indicating its efficacy in reducing viral reactivation from latency .

Case Study 2: EHV-1 Gene Expression

In vitro studies demonstrated that treatment with this compound led to a marked decrease in EHV-1 gene expression over time. Kinetic analyses revealed that the compound inhibited the expression of immediate early genes within hours post-infection, showcasing its rapid action against viral replication .

Table 1: Comparative IC50 Values of this compound Against Various Targets

| Target | IC50 (μM) |

|---|---|

| LSD1 | 0.020 |

| MAO-A | 1.38 |

| MAO-B | 0.72 |

| HSV (HeLa Cells) | ~10 |

| HSV (HFF Cells) | ~3 |

| EHV-1 | Not specified |

Table 2: Effects of this compound on Viral Load Reduction

| Virus Type | Cell Type | Viral Load Reduction | Concentration Used |

|---|---|---|---|

| HSV | HeLa | ~100-fold | 50 μM |

| HSV | HFF | ~100-fold | 50 μM |

| EHV-1 | Equine Fibroblasts | Significant reduction | Not specified |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of OG-L002 in epigenetic regulation, and how can its selectivity be validated experimentally?

this compound is a potent and selective LSD1 inhibitor (IC₅₀ = 20 nM) with 36- to 69-fold selectivity over MAO-A and MAO-B, respectively . To validate selectivity, researchers should:

- Perform enzymatic assays comparing LSD1, MAO-A, and MAO-B inhibition using recombinant proteins.

- Use MAO-specific inhibitors (e.g., clorgyline for MAO-A) as controls in cell-based assays to isolate LSD1 effects .

- Monitor histone methylation markers (e.g., H3K4me1/2, H3K9me2) via Western blot or ChIP-qPCR to confirm LSD1-specific epigenetic changes .

Q. How should researchers determine the optimal concentration of this compound for in vitro studies?

Optimal concentrations depend on cell type and assay endpoints:

- Dose-response curves : Test 0.04–50 μM (common range) to assess cytotoxicity (via MTT/CCK-8 assays) and target engagement (e.g., H3K4me3 levels) .

- Functional validation : For antiviral studies in HeLa or HFF cells, 3–10 μM inhibits HSV IE gene expression without significant toxicity .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

- Store lyophilized powder at -25°C to -15°C (stable for 3 years) or dissolved in DMSO at -85°C to -65°C (stable for 2 years) .

- Avoid freeze-thaw cycles and light exposure to prevent degradation.

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s impact on HSV latency and reactivation in in vivo models?

- Murine latency models : Administer this compound (6–40 mg/kg) intraperitoneally during primary HSV infection. Monitor viral load in ganglia via qPCR and plaque assays .

- Explant models : Treat latently infected ganglia with this compound (10 μM) and measure reactivation using viral IE gene expression (e.g., ICP0) and progeny virion production .

- Controls : Include DMSO vehicle and MAO inhibitors to rule off-target effects.

Q. How should conflicting data on this compound’s dual pro-inflammatory and antiviral effects be resolved?

this compound increases H3K4me3 at viral promoters (suppressing IE genes) but may enhance pro-inflammatory cytokines (e.g., TNFα, IL-6) in macrophages via unresolved mechanisms . To resolve contradictions:

- Cell-specific assays : Compare immune cells (e.g., macrophages) vs. non-immune cells (e.g., HFF) to identify context-dependent effects.

- Pathway inhibition : Combine this compound with JAK/STAT or NF-κB inhibitors to dissect epigenetic vs. inflammatory signaling .

Q. What experimental controls are critical when studying this compound’s dual inhibition of LSD1 and MAOs?

- MAO-specific inhibitors : Use clorgyline (MAO-A) and selegiline (MAO-B) to isolate LSD1-mediated effects .

- Enzymatic profiling : Test this compound against a panel of demethylases/oxidases to confirm selectivity .

- Rescue experiments : Overexpress LSD1 or MAOs in cell models to validate target specificity .

Q. How can researchers optimize combinatorial therapies using this compound and other epigenetic modulators?

- Synergy screens : Pair this compound with HDAC inhibitors (e.g., SAHA) or DNA methyltransferase inhibitors (e.g., 5-azacytidine) in cancer cell lines. Assess synergy via Chou-Talalay analysis .

- Antiviral combinations : Test this compound with ganciclovir; in HSV models, this combination reduces viral titers by >100-fold compared to monotherapy .

Q. Methodological Notes

- Key techniques : ChIP-qPCR (for histone methylation), plaque assays (viral titers), enzymatic assays (LSD1/MAO activity), and cytokine profiling (ELISA/Luminex) .

- Data interpretation : Context-dependent effects (e.g., cell type, infection stage) significantly influence outcomes. Always correlate epigenetic changes (e.g., H3K4me3) with functional readouts (e.g., gene expression) .

Properties

IUPAC Name |

3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2/t14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOJSZXQRJGBCW-CABCVRRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.